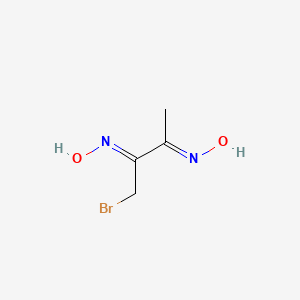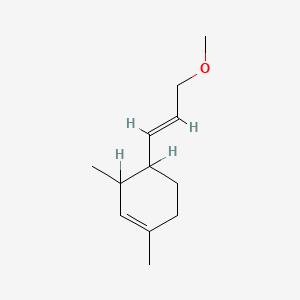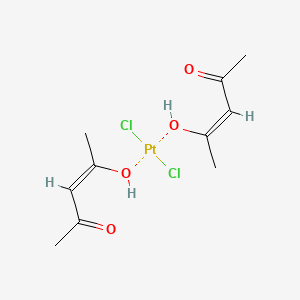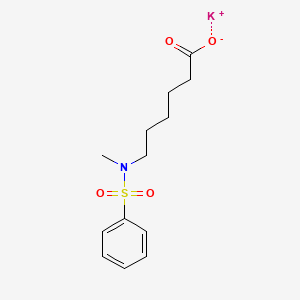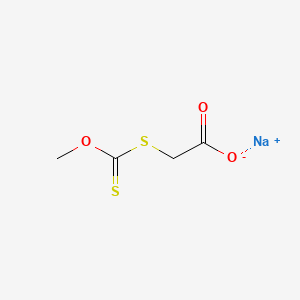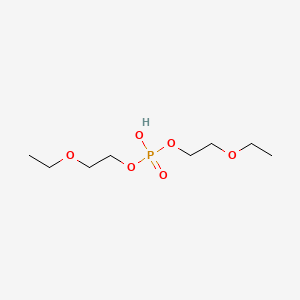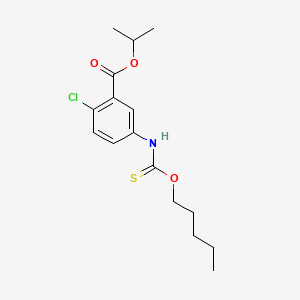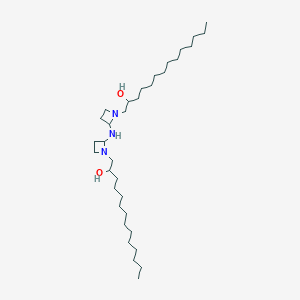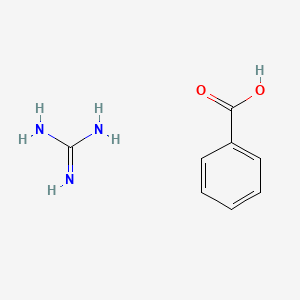
2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is a synthetic nucleoside derivative. It is commonly used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a hydrogen succinate ester at the 3’-hydroxyl position of the uridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using the dimethoxytrityl (DMT) group. This is achieved by reacting 2’-deoxyuridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Formation of the 3’-Hydrogen Succinate Ester: The 3’-hydroxyl group is then esterified with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the hydrogen succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of cleanroom environments and good manufacturing practices (GMP) is essential to prevent contamination and ensure high-quality production.
化学反応の分析
Types of Reactions
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) undergoes various chemical reactions, including:
Deprotection: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
Ester Hydrolysis: The hydrogen succinate ester can be hydrolyzed under basic conditions to yield the free 3’-hydroxyl group.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products Formed
Deprotection: 2’-Deoxyuridine with a free 5’-hydroxyl group.
Ester Hydrolysis: 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine with a free 3’-hydroxyl group.
科学的研究の応用
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It plays a role in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Industry: The compound is utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.
作用機序
The mechanism of action of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) primarily involves its role as a protected nucleoside intermediate in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during chain elongation, preventing unwanted side reactions. The hydrogen succinate ester at the 3’-position can be selectively hydrolyzed to expose the 3’-hydroxyl group for further chemical modifications or elongation.
類似化合物との比較
Similar Compounds
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)cytidine 3’-(hydrogen succinate)
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)adenosine 3’-(hydrogen succinate)
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)guanosine 3’-(hydrogen succinate)
Uniqueness
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is unique due to its specific uridine base, which imparts distinct properties in terms of base pairing and hydrogen bonding. This makes it particularly useful in the synthesis of oligonucleotides with specific sequences and functionalities.
特性
CAS番号 |
93778-64-4 |
|---|---|
分子式 |
C34H34N2O10 |
分子量 |
630.6 g/mol |
IUPAC名 |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H34N2O10/c1-42-25-12-8-23(9-13-25)34(22-6-4-3-5-7-22,24-10-14-26(43-2)15-11-24)44-21-28-27(46-32(40)17-16-31(38)39)20-30(45-28)36-19-18-29(37)35-33(36)41/h3-15,18-19,27-28,30H,16-17,20-21H2,1-2H3,(H,38,39)(H,35,37,41)/t27-,28+,30+/m0/s1 |
InChIキー |
XIURVRZBPWXTPP-PKZQBKLLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


